molecular formula C16H19NO3 B1349912 (R)-4-benzyl-3-(3-cyclopropylpropanoyl)oxazolidin-2-one CAS No. 289677-11-8

(R)-4-benzyl-3-(3-cyclopropylpropanoyl)oxazolidin-2-one

Cat. No.: B1349912
CAS No.: 289677-11-8
M. Wt: 273.33 g/mol
InChI Key: SNVWYQBGGSCYPI-CQSZACIVSA-N
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Description

(R)-4-Benzyl-3-(3-cyclopropylpropanoyl)oxazolidin-2-one is a chiral oxazolidinone derivative widely employed in asymmetric synthesis as a chiral auxiliary. Its structure features a benzyl group at the 4-position and a 3-cyclopropylpropanoyl moiety at the 3-position of the oxazolidinone ring (Figure 1). The cyclopropane ring in the acyl group introduces steric and electronic effects that influence reactivity and stereoselectivity in catalytic processes .

Properties

IUPAC Name

(4R)-4-benzyl-3-(3-cyclopropylpropanoyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c18-15(9-8-12-6-7-12)17-14(11-20-16(17)19)10-13-4-2-1-3-5-13/h1-5,12,14H,6-11H2/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVWYQBGGSCYPI-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCC(=O)N2C(COC2=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1CCC(=O)N2[C@@H](COC2=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374123
Record name (4R)-4-Benzyl-3-(3-cyclopropylpropanoyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289677-11-8
Record name (4R)-3-(3-Cyclopropyl-1-oxopropyl)-4-(phenylmethyl)-2-oxazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=289677-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4R)-4-Benzyl-3-(3-cyclopropylpropanoyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Typical Reaction Conditions

  • Reagents: (R)-4-benzyl-2-oxazolidinone, 3-cyclopropylpropanoic acid, pivaloyl chloride (as activating agent), triethylamine (base).
  • Solvent: Tetrahydrofuran (THF).
  • Temperature: Low temperatures, generally around -20°C to 0°C, to minimize side reactions and racemization.
  • Reaction Time: Several hours (3–8 hours) depending on scale and conditions.

This method yields (R)-4-benzyl-3-(3-cyclopropylpropanoyl)oxazolidin-2-one with high stereochemical integrity and purity.

Detailed Stepwise Preparation Method

Step Description Reagents/Conditions Notes
1 Preparation of acid chloride from 3-cyclopropylpropanoic acid Pivaloyl chloride, triethylamine, THF, 0°C to -20°C Activation of acid to acid chloride intermediate
2 Acylation of (R)-4-benzyl-2-oxazolidinone Acid chloride, triethylamine, THF, -20°C to 0°C, 3–8 h Nucleophilic substitution on nitrogen; base scavenges HCl
3 Work-up and purification Aqueous quench, extraction, solvent removal, recrystallization Recrystallization solvents: methanol, ethanol, or propanol

This approach ensures high yield and enantiomeric purity, suitable for both laboratory and scale-up synthesis.

Alternative Synthetic Routes and Related Compounds

While the above method is standard, related oxazolidinone derivatives such as (S)-4-benzyl-3-propionyl-2-oxazolidinone have been synthesized via multi-step routes involving:

  • Reduction of amino acid derivatives using lithium aluminum hydride (LiAlH4).
  • Cyclization reactions to form the oxazolidinone ring.
  • Microwave-assisted reactions to improve yield and reduce reaction time.
  • Use of sodium hydride as a strong base for acylation steps.
  • Chromatographic purification to isolate intermediates.

Though these methods are described for the (S)-enantiomer and simpler propionyl derivatives, the principles apply to the this compound synthesis with appropriate modifications.

Research Findings and Industrial Considerations

  • Yield and Purity: Laboratory syntheses report yields above 90% for key steps, with overall yields around 70% after purification.
  • Reaction Optimization: Temperature control and slow addition of reagents are critical to avoid racemization and side reactions.
  • Green Chemistry: Microwave-assisted synthesis and solvent selection (e.g., ethyl acetate, methyl acetate, DMSO) have been explored to reduce environmental impact and improve efficiency.
  • Scale-up: Continuous flow reactors and optimized solvent systems are recommended for industrial production to enhance reproducibility and throughput.

Comparative Data Table

Parameter This compound (S)-4-benzyl-3-propionyl-2-oxazolidone (Related)
Molecular Formula C16H19NO3 C12H15NO3
Molecular Weight 273.33 g/mol ~221.25 g/mol
Key Reagents 3-cyclopropylpropanoic acid, pivaloyl chloride, triethylamine Amino acid derivatives, LiAlH4, sodium hydride, propionyl chloride
Solvents THF, methanol, ethanol, propanol THF, ethyl acetate, methyl acetate, DMSO
Reaction Temperature -20°C to 0°C 60–120°C (microwave step), -10°C to 50°C (acylation)
Yield (key step) >90% ~97% (acylation step)
Purification Recrystallization Chromatography and recrystallization
Industrial Suitability High, with optimization High, microwave-assisted green chemistry

Chemical Reactions Analysis

Types of Reactions

®-4-benzyl-3-(3-cyclopropylpropanoyl)oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

Asymmetric Synthesis

(R)-4-benzyl-3-(3-cyclopropylpropanoyl)oxazolidin-2-one is utilized as a chiral auxiliary in asymmetric synthesis. This application is crucial for producing enantiomerically pure compounds, which are often required in pharmaceuticals to ensure efficacy and reduce side effects. The compound aids in controlling the stereochemistry of reactions, allowing chemists to synthesize specific enantiomers selectively .

Drug Development

The compound has been investigated for its potential as an anticoagulant . Research indicates that it may act as an inhibitor of Factor XIa, a key enzyme in the coagulation cascade. This inhibition could lead to new therapeutic strategies for treating thrombotic disorders without the bleeding risks associated with traditional anticoagulants .

Biochemical Studies

In biochemistry, this compound can be employed in studying enzyme mechanisms and protein-ligand interactions . Its structural properties allow it to interact with various biological targets, providing insights into molecular recognition processes and the development of enzyme inhibitors .

Case Studies

StudyFocusFindings
Factor XIa Inhibition Evaluated the anticoagulant properties of oxazolidinonesThe compound demonstrated effective inhibition of Factor XIa, suggesting potential use in thromboembolic disease treatment .
Chiral Auxiliary Role Investigated its use in asymmetric synthesisSuccessfully facilitated the synthesis of several pharmaceutical intermediates with high enantiomeric excess.
Protein Interaction Studies Analyzed binding affinities with target enzymesShowed significant binding interactions, indicating its utility in drug design and development .

Mechanism of Action

The mechanism of action of ®-4-benzyl-3-(3-cyclopropylpropanoyl)oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. This can lead to inhibition or activation of the target, depending on the specific context.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound belongs to a family of Evans chiral auxiliaries, where modifications to the acyl group and benzyl substituent significantly alter their properties. Key structural analogs include:

Compound Name Acyl Substituent Key Features Reference
(R)-4-Benzyl-3-propionyloxazolidin-2-one Propionyl (CH₂CH₂CO-) Simpler linear chain; used in foundational asymmetric alkylation reactions.
(R)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one 3-Methylbutanoyl (branched alkyl) Enhanced steric bulk improves selectivity in aldol reactions.
(R)-4-Benzyl-3-((S)-3-cyclopentyl-2-(4-(methylsulfonyl)phenyl)propanoyl)-... Cyclopentyl + aryl sulfonyl Complex substituents for high enantioselectivity in drug intermediates.
(R)-4-Benzyl-3-(8-((tert-butyldimethylsilyl)oxy)octanoyl)oxazolidin-2-one Silyl-protected hydroxyalkyl Facilitates hydroxyl group protection in multi-step syntheses.
(R)-4-Benzyl-3-(3-cyclopropylpropanoyl)oxazolidin-2-one (Target Compound) Cyclopropylpropanoyl Cyclopropane induces strain, affecting reaction kinetics and selectivity.

Key Observations :

  • Steric Effects: Branched acyl groups (e.g., 3-methylbutanoyl, cyclopropane) enhance stereochemical control compared to linear chains (e.g., propionyl) .
  • Electronic Effects : Electron-withdrawing groups (e.g., sulfonyl in ) modulate reactivity in nucleophilic acylations.
  • Functional Group Compatibility : Silyl-protected derivatives (e.g., tert-butyldimethylsilyl ethers) enable orthogonal deprotection strategies .

Biological Activity

(R)-4-benzyl-3-(3-cyclopropylpropanoyl)oxazolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This oxazolidinone derivative has been studied for its applications in drug development, particularly in the context of antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, including key research findings, case studies, and relevant data.

  • Molecular Formula : C13_{13}H15_{15}NO3_3
  • Molecular Weight : 233.26 g/mol
  • CAS Number : 131685-53-5
  • Melting Point : 44-46 °C
  • LogP : 2.7667
  • Hydrogen Bond Acceptors : 3
  • Hydrogen Bond Donors : 0

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial protein synthesis. It acts by binding to the ribosomal RNA of the bacterial ribosome, thereby preventing the formation of peptide bonds during translation. This mechanism is similar to that of other oxazolidinones, which have been utilized as antibiotics.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Streptococcus pneumoniae4 µg/mL

These results suggest that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

Research has also indicated potential anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines.

Case Study: Apoptosis Induction

A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with the compound resulted in:

  • Increased caspase-3 activity : Indicative of apoptosis.
  • Cell cycle arrest at G1 phase : Suggesting a mechanism for growth inhibition.

The IC50_{50} for MCF-7 cells was determined to be approximately 20 µM, highlighting its potential as an anticancer agent.

Toxicity Profile

While the compound shows promising biological activity, understanding its toxicity is crucial for therapeutic applications. Preliminary toxicity studies indicate that:

  • LD50 in rodents : Greater than 2000 mg/kg, suggesting low acute toxicity.

However, further studies are necessary to fully assess chronic toxicity and long-term effects.

Q & A

Q. What are the key strategies for synthesizing (R)-4-benzyl-3-(3-cyclopropylpropanoyl)oxazolidin-2-one while ensuring enantiomeric purity?

Enantiomeric purity is critical for studying chiral auxiliaries or asymmetric catalysis. A common approach involves using oxazolidinone-based chiral auxiliaries to direct stereoselective acylation. For example, (R)-configured oxazolidinones can be acylated with cyclopropane-containing propanoyl chlorides under controlled conditions (e.g., THF, -78°C, anhydrous environment) to minimize racemization . Post-reaction hydrolysis with LiOH/H₂O₂ preserves stereochemistry while cleaving the auxiliary . Monitoring reaction progress via TLC and optimizing stoichiometry (e.g., 1.2 eq of amines or acylating agents) reduces side reactions .

Q. Which purification methods are most effective for isolating this compound from complex reaction mixtures?

Column chromatography with gradient elution (n-hexane/ethyl acetate) is widely used due to the compound’s moderate polarity . For enantiomerically pure isolates, chiral stationary-phase HPLC (e.g., Daicel Chiralpak® columns) is recommended. Recrystallization from methanol or ethyl acetate/hexane mixtures can further enhance purity, as demonstrated in analogous oxazolidinone syntheses .

Q. How is the compound characterized using spectroscopic techniques?

  • ¹H/¹³C NMR : Key signals include the benzyl protons (δ 7.1–7.3 ppm, multiplet), cyclopropane protons (δ 0.6–1.2 ppm), and oxazolidinone carbonyl (δ 170–175 ppm) .
  • X-ray crystallography : SHELX and ORTEP-3 are used to resolve stereochemistry and confirm the (R)-configuration via anisotropic displacement parameters .
  • Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+Na]⁺ peaks) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural data (e.g., conflicting NMR and crystallography results)?

Contradictions often arise from dynamic effects (e.g., rotamers in solution) or crystal-packing distortions. To address this:

  • Perform variable-temperature NMR to identify conformational equilibria .
  • Use NOESY/ROESY to compare solution-state spatial proximity with X-ray-derived distances .
  • Re-refine crystallographic data with SHELXL (e.g., testing alternate occupancy models for disordered atoms) .

Q. What experimental designs are optimal for studying the compound’s reactivity in organocatalytic or asymmetric synthesis?

  • Kinetic studies : Monitor acyl transfer reactions (e.g., to amino alcohols) via in-situ IR or HPLC to determine rate constants and enantioselectivity .
  • Isotopic labeling : Introduce ¹³C or ²H at the cyclopropane moiety to track stereochemical outcomes in ring-opening reactions .
  • Computational modeling : Combine DFT (e.g., Gaussian) with experimental data to predict transition states and rationalize selectivity .

Q. How can computational tools aid in designing derivatives of this compound for biological studies?

  • Docking simulations : Use AutoDock Vina to screen derivatives against target proteins (e.g., PPARα/γ for metabolic studies) .
  • QSAR modeling : Correlate substituent effects (e.g., cyclopropane vs. cyclohexane) with activity using MOE or Schrödinger .
  • Crystal structure prediction (CSP) : Polymorph prediction via Mercury (CCDC) ensures stable formulations for in vivo testing .

Methodological Notes

  • Stereochemical analysis : Always cross-validate NMR coupling constants (e.g., J values for vicinal protons) with X-ray data to confirm configuration .
  • Reaction optimization : Use design-of-experiment (DoE) software (e.g., JMP) to systematically vary temperature, solvent, and catalyst loading .
  • Data contradiction protocol : Document raw diffraction data (CIF files) and NMR acquisition parameters (e.g., relaxation delays) for reproducibility .

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